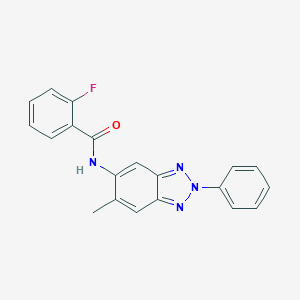![molecular formula C21H16N2O2S B251866 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, also known as BPTES, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer metabolism. In
作用機序
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells, where it plays a critical role in providing energy and building blocks for tumor growth. By inhibiting glutaminase, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide disrupts cancer cell metabolism, leading to a decrease in ATP production and ultimately inducing cancer cell death.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
実験室実験の利点と制限
One of the advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is its selectivity for glutaminase, which allows for targeted inhibition of cancer cell metabolism. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide research. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, the combination of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide with other chemotherapeutic agents may have synergistic effects on cancer cell death. Finally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide as a diagnostic tool for cancer detection and monitoring may have potential in the future.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide involves several steps, including the reaction of 2-aminobenzothiazole with 4-bromoaniline, followed by the condensation of the resulting intermediate with phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. Several studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide selectively inhibits the activity of glutaminase, leading to a decrease in the production of ATP and ultimately inducing cancer cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and pancreatic cancer.
特性
分子式 |
C21H16N2O2S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,22,24) |
InChIキー |
PRVBUHYSNSQUAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)


![N-[2-methoxy-4-(thiophene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-tert-butyl-benzamide](/img/structure/B251797.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-chloro-benzamide](/img/structure/B251798.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)


![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B251805.png)